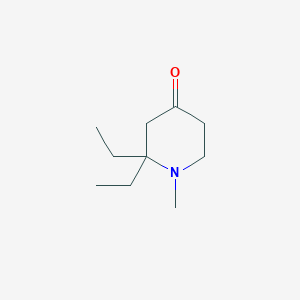2,2-Diethyl-1-methylpiperidin-4-one
CAS No.:
Cat. No.: VC17726537
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19NO |
|---|---|
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | 2,2-diethyl-1-methylpiperidin-4-one |
| Standard InChI | InChI=1S/C10H19NO/c1-4-10(5-2)8-9(12)6-7-11(10)3/h4-8H2,1-3H3 |
| Standard InChI Key | SGAYEMZWYUJKDL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC(=O)CCN1C)CC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2,2-diethyl-1-methylpiperidin-4-one, reflecting its substitution pattern on the piperidine ring. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol . The structure consists of a six-membered piperidine ring with a ketone group at the 4-position, two ethyl groups at the 2-position, and a methyl group at the 1-position (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 125458527 | |
| IUPAC Name | 2,2-diethyl-1-methylpiperidin-4-one | |
| Molecular Formula | C₁₀H₁₉NO | |
| Exact Mass | 169.1467 g/mol |
Structural Analysis
The piperidin-4-one core confers rigidity to the molecule, while the ethyl and methyl substituents influence its stereoelectronic properties. Computational studies on analogous piperidinones, such as N-methyl-4-piperidone, reveal that alkyl substitutions enhance lipophilicity, as evidenced by a LogP value of 2.97 for related structures . This characteristic is critical for membrane permeability in bioactive molecules.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,2-diethyl-1-methylpiperidin-4-one typically involves Mannich-type reactions or cyclocondensation strategies. A representative method includes:
-
Condensation of Diethyl 1,3-Acetone Dicarboxylate: Reacting diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in the presence of p-toluenesulfonic acid as a catalyst .
-
Decarboxylation and Cyclization: The intermediate undergoes decarboxylation under acidic conditions (e.g., 12 M HCl) to form the piperidinone ring .
Table 2: Optimized Reaction Conditions
Purification and Characterization
Post-synthesis, the crude product is purified via chromatography or recrystallization from acetone . Structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), as demonstrated for analogous compounds .
Physical and Chemical Properties
Physicochemical Parameters
2,2-Diethyl-1-methylpiperidin-4-one is a liquid at room temperature with a boiling point of 181.5±15.0 °C and a density of 1.0±0.1 g/cm³ . Its flash point of 60.0±0.0 °C indicates flammability under specific conditions .
Spectroscopic Data
-
¹H NMR (CDCl₃): Signals at δ 0.93 (d, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃), and 3.76 (d, 1H, N-CH₂) correlate with substituents on the piperidine ring .
-
IR (KBr): A strong absorption band near 1700 cm⁻¹ confirms the ketone group .
Applications in Pharmaceutical and Industrial Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor for thiosemicarbazone derivatives, which exhibit antitumor and antimicrobial activities . For example, reacting it with thiosemicarbazide yields hydrazine derivatives that inhibit histone deacetylases (HDACs) .
Industrial Relevance
In agrochemical synthesis, its lipophilic nature makes it suitable for designing herbicidal agents with enhanced soil persistence .
| Precaution | GHS Code | Source |
|---|---|---|
| Avoid inhalation of vapors | P261 | |
| Wear protective gloves and eyewear | P280 | |
| Store in a well-ventilated area | P403 |
First Aid Measures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume